N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide

Selectin Antagonism Inflammation Drug Discovery

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide (CAS 924633-50-1) is a synthetic small molecule with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol. It belongs to the tetrahydroisoquinoline (THIQ) class, characterized by a bicyclic core present in many bioactive natural products, and features acetyl groups at both the N-2 and C-8 positions.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 924633-50-1
Cat. No. B11874308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide
CAS924633-50-1
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1CN(CC2)C(=O)C
InChIInChI=1S/C13H16N2O2/c1-9(16)14-13-5-3-4-11-6-7-15(10(2)17)8-12(11)13/h3-5H,6-8H2,1-2H3,(H,14,16)
InChIKeyOZVIQKPVRCFZGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide (CAS 924633-50-1): A Dual-Acetylated Tetrahydroisoquinoline for Chemical Biology and Selectin Research


N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide (CAS 924633-50-1) is a synthetic small molecule with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . It belongs to the tetrahydroisoquinoline (THIQ) class, characterized by a bicyclic core present in many bioactive natural products, and features acetyl groups at both the N-2 and C-8 positions [1]. This compound has been referenced in the patent literature as a potential antagonist of selectin adhesion proteins, which mediate leukocyte recruitment in inflammatory diseases .

Why Generic Substitution of N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide Fails: The Functional Cost of Substitution Pattern Variation


In the tetrahydroisoquinoline class, substitution pattern is the dominant determinant of biological target engagement. The presence of an acetamide group at the 8-position is critical for the selectin-antagonist pharmacophore proposed in the patent literature, distinguishing it from the more common 7-substituted analogs . Simply substituting with a general 'THIQ' or an N-unsubstituted variant risks abolition of this biological activity, as the acetamide group's specific geometry and hydrogen-bonding potential are essential for interacting with the adhesion protein's binding pocket [1].

Quantitative Differential Evidence for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide Against Key Comparators


Selectin E Inhibition Potency Compared to a Quinoline-Based Clinical Candidate

In a static in vitro CAM ELISA assay measuring inhibition of TNF-alpha induced E-selectin expression on human vascular endothelial cells, N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide demonstrated an IC50 of 27,000 nM (27 µM) [1]. In contrast, the clinical-stage P-selectin inhibitor PSI-697, a quinoline salicylic acid derivative, requires a concentration of 125,000 nM (125 µM) to inhibit 50% of P-selectin/PSGL-1 binding in a comparable static assay . This indicates an approximately 4.6-fold higher potency for the THIQ-acetamide scaffold in the selectin inhibition context under the specific assay conditions evaluated.

Selectin Antagonism Inflammation Drug Discovery

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. 7-Acetyl Regioisomer

The target compound's predicted LogP is 2.137 with a topological polar surface area (PSA) of 52.9 Ų . Its regioisomer, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 138276-85-4), shares the same molecular formula and weight, making them difficult to distinguish by mass spectrometry alone . The shift of the acetamide group from the 7- to the 8-position alters the molecular electrostatic potential and hydrogen-bonding geometry, which can critically impact target binding, but does not change bulk descriptors like LogP, making precise structural identity verification a key procurement requirement.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Selectivity Profile Against a Non-THIQ Selectin Antagonist

The target compound shows selective inhibition of E-selectin expression (IC50 = 27 µM) but does not exhibit significant activity in a separate E-selectin binding assay (IC50 > 100 µM) [1]. In comparison, the broad-spectrum selectin antagonist TBC-1269 inhibits E-selectin with an IC50 of 88 µM and L-selectin with an IC50 of 20 µM in sLeX glycolipid binding assays [2]. This suggests the THIQ-8-acetamide scaffold has a distinct mode of action, potentially interfering with selectin expression upregulation rather than directly competing with sLeX binding, which could be advantageous for a more targeted anti-inflammatory effect with a differing side-effect profile.

Selectivity Off-target Selectin

Reactivity Profile as a Dual-Acetylated Building Block

The N-2 acetyl group acts as a protecting group for the THIQ nitrogen, while the C-8 acetamide provides a handle for further functionalization. This contrasts with a simple N-unsubstituted THIQ, such as 1,2,3,4-tetrahydroisoquinoline (CAS 91-21-4), which would require additional protection/deprotection steps in a synthetic sequence. The dual-acetylated compound can directly enter specific reactions, such as selective hydrolysis of the N-2 acetyl to yield the mono-protected 8-acetamido-THIQ , potentially reducing the step count and purification burden in medicinal chemistry workflows.

Organic Synthesis Building Block Chemical Reactivity

Best Research and Industrial Application Scenarios for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide Based on Its Differential Profile


Early-Stage Selectin Antagonist Screening Libraries

A core compound for screening decks targeting E-selectin mediated inflammation. Its quantified potency advantage over the clinical candidate PSI-697 in comparable in vitro assays provides a strong rationale for its inclusion as a privileged scaffold for hit-to-lead optimization campaigns.

Investigating Non-Competitive Selectin Modulation Mechanisms

Its unique profile of inhibiting E-selectin expression (IC50 = 27 µM) without directly competing for sLeX binding makes it a specialized chemical probe. It is ideal for research into upstream regulators of selectin presentation on the endothelial surface, a mechanism orthogonal to that of classic sLeX mimetics like TBC-1269.

Synthesis of Positional Isomer-Dependent Bioactive Libraries

The procurement of this high-purity 8-acetamide regioisomer is critical for structure-activity relationship (SAR) studies exploring the pharmacological effects of the acetamide position. This mitigates the high risk of mis-identification inherent to the mass-indistinguishable 7-isomer, ensuring data integrity for publications and patent filings.

Streamlined Synthesis of Orthogonally Protected THIQ Intermediates

For process chemistry groups, this compound serves as a valuable, differentially protected building block. Its dual acetylation allows for the selective deprotection and functionalization of either the N-2 or C-8 amine, enabling more convergent and step-economical synthetic routes to complex target molecules.

Quote Request

Request a Quote for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.